4-methyl-1H-1,2,3-triazole hydrochloride
Description
4-Methyl-1H-1,2,3-triazole hydrochloride is a nitrogen-containing heterocyclic compound characterized by a triazole ring substituted with a methyl group at the 4-position and a hydrochloride salt. The 1,2,3-triazole scaffold is widely recognized for its stability, synthetic versatility, and pharmacological relevance . The methyl group enhances lipophilicity and influences electronic properties, making this compound valuable in medicinal chemistry and materials science. For instance, it serves as a linker in metal-organic frameworks (MOFs) like Fe(mta)₂, where it contributes to thermal stability up to 670 K . Its hydrochloride form improves solubility, facilitating applications in drug development, as seen in oxazolidinone-based antibacterial agents .
Properties
CAS No. |
859791-42-7 |
|---|---|
Molecular Formula |
C3H6ClN3 |
Molecular Weight |
119.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis
The CuAAC reaction between terminal alkynes and azides is a cornerstone of 1,2,3-triazole synthesis. For 4-methyl-1H-1,2,3-triazole, a propiolic acid derivative or methylacetylene could serve as the alkyne component, while an azide (e.g., sodium azide) provides the nitrogen source. Post-cycloaddition methylation at the 4-position may involve alkylating agents like methyl iodide, though regiochemical control remains challenging.
Functional Group Interconversion
An alternative route involves synthesizing 1H-1,2,3-triazole-4-carboxylic acid followed by decarboxylation and methylation. For example:
-
Carboxylic Acid Formation : Reacting 1H-1,2,3-triazole with carbon dioxide under strong basic conditions (e.g., LDA) could yield the 4-carboxylic acid derivative.
-
Decarboxylation : Thermal or acidic decarboxylation removes the carboxyl group, generating the 4-position hydrogen.
-
Methylation : Using methylating agents like methyl chloride or dimethyl sulfate under alkaline conditions introduces the methyl group.
Hydrochloride Salt Formation
The final step involves converting the free base 4-methyl-1H-1,2,3-triazole into its hydrochloride salt. This is typically achieved by:
-
Acid-Base Reaction : Treating the triazole with hydrochloric acid in a polar solvent (e.g., ethanol or water).
-
Crystallization : Cooling the mixture to precipitate the hydrochloride salt, followed by filtration and drying.
Challenges and Optimization
Regioselectivity in Methylation
Ensuring methylation occurs exclusively at the 4-position is critical. Protective group strategies, such as temporarily blocking reactive sites (e.g., N1 or N2), could mitigate undesired alkylation. For instance, silyl protection (e.g., trimethylsilyl groups) has been used in 1,2,4-triazole systems, and analogous methods may apply here.
Stability of Intermediates
Intermediate compounds, such as the 4-carboxylic acid derivative, may require stabilization via low-temperature reactions or inert atmospheres to prevent decomposition.
Purification Techniques
Chromatography or recrystallization from solvents like ethyl acetate or heptane may enhance purity. For hydrochloride salts, aqueous washes and lyophilization are effective.
Comparative Analysis of Synthetic Pathways
| Method | Advantages | Limitations | Yield Potential |
|---|---|---|---|
| CuAAC + Methylation | High regioselectivity with Cu catalysis | Requires toxic azides, multi-step process | Moderate (50–70%) |
| Decarboxylation Route | Avoids azides, scalable | Decarboxylation conditions harsh | Low–Moderate |
| Direct Alkylation | Single-step methylation | Poor regiocontrol, byproduct formation | Low (<40%) |
Industrial and Environmental Considerations
Solvent Selection
Green solvents (e.g., 2-methyltetrahydrofuran) are preferable to traditional options like dichloromethane.
Catalyst Recovery
Transition metal catalysts (e.g., Cu) should be recovered via filtration or extraction to minimize environmental impact.
Waste Management
Neutralization of acidic or basic waste streams is essential, alongside recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring, potentially altering its biological activity.
Substitution: The methyl group at the 4-position can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The conditions for these reactions vary, but they generally require controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazoles .
Scientific Research Applications
4-methyl-1H-1,2,3-triazole hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-1H-1,2,3-triazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, leading to inhibition or modulation of their activity . This interaction can affect various biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include halogenated triazoles (e.g., 4-bromo-5-methyl-1H-1,2,3-triazole hydrochloride) and substituted derivatives (e.g., 5-chloromethyl-1-methyl-1H-1,2,3-triazole hydrochloride). These compounds differ in substituent groups, which modulate reactivity, stability, and biological activity.
Thermal and Chemical Stability
- Thermal Stability : Fe(mta)₂ (containing 4-methyl-1H-1,2,3-triazole) exhibits a decomposition onset at 670 K, outperforming Fe(ta)₂ (613 K), which lacks methyl substitution. The methyl group likely enhances rigidity and reduces lattice vibrations .
- Chemical Stability: In simulated gastric fluid, 4-methyl-substituted oxazolidinones (e.g., compound 1b) degrade faster than non-methylated analogues, suggesting reduced stability under acidic conditions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-methyl-1H-1,2,3-triazole hydrochloride?
- Methodology : Synthesis typically involves cyclization reactions under controlled conditions. For example, H-mta (4-methyl-1H-1,2,3-triazole) is synthesized via adapted literature procedures using reflux with methanol or DMF as solvents, followed by vacuum drying to remove residual solvents . Key steps include:
- Reaction Optimization : Adjusting reflux duration (e.g., 18 hours) and solvent choice (DMSO, ethanol) to improve yield.
- Purification : Ice-water precipitation and ethanol recrystallization to isolate the product .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C-H stretch at 2800–3000 cm⁻¹ for methyl groups) .
- NMR and Mass Spectrometry : Confirm molecular structure and purity .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~670 K) .
Q. What solvents are optimal for reactions involving this compound?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while methanol is effective for washing residual solvents post-synthesis. Solvent choice impacts reaction kinetics and crystallinity .
Advanced Research Questions
Q. How can thermal stability data resolve discrepancies in reported decomposition temperatures for triazole derivatives?
- Methodology :
- Comparative TGA/DSC : Directly compare decomposition onsets (e.g., 670 K for 4-methyl-1H-1,2,3-triazole vs. 613 K for Fe(ta)₂). Contradictions may arise from differences in crystallinity or hydrogen bonding .
- Controlled Atmosphere Studies : Evaluate stability under inert vs. oxidative conditions to isolate degradation pathways.
Q. What are best practices for crystallographic refinement of this compound using SHELX?
- Methodology :
- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) with Bruker D8 Venture systems.
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate via R-factor convergence (< 0.05) .
- Validation Tools : WinGX and ORTEP for visualizing packing interactions and ellipsoid models .
Q. How does click chemistry enhance the synthesis of triazole derivatives like this compound?
- Methodology :
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Enables regioselective triazole formation under mild conditions.
- Post-Functionalization : Introduce methyl groups via alkylation or reduction steps, monitored by HPLC .
Q. How can computational methods predict the electronic properties of this compound?
- Methodology :
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to assess HOMO-LUMO gaps and charge distribution.
- Molecular Dynamics (MD) : Simulate solvent interactions to guide experimental solubility tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
